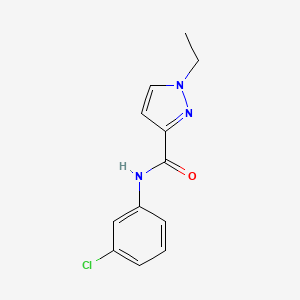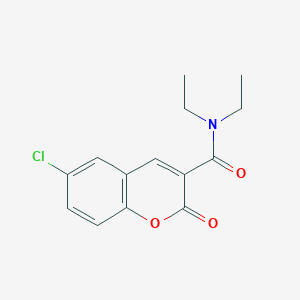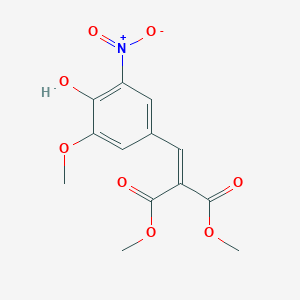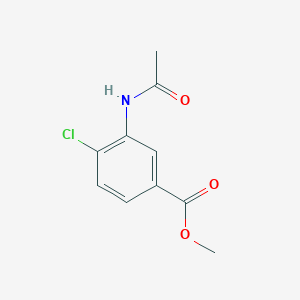
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Additionally, this compound has been reported to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments is its diverse biological activities. This compound has been reported to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory activities, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when working with this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One of the potential applications of this compound is in the development of new antifungal and antibacterial agents. Additionally, this compound has shown promising results in inducing apoptosis in cancer cells, and further studies could explore its potential as a cancer therapeutic agent. Furthermore, the anti-inflammatory activity of this compound could be investigated for its potential in the treatment of inflammatory disorders. Finally, the synthesis of novel derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be explored to enhance its biological activities and optimize its pharmacological properties.
Conclusion:
In conclusion, N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound with diverse biological activities that has the potential to be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method for this compound has been optimized, and its mechanism of action has been partially elucidated. Further research is required to fully understand the potential applications of this compound and its derivatives.
Méthodes De Synthèse
The synthesis method for N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 2-bromo-4,5-dimethylphenylamine with 4H-1,2,4-triazol-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours to obtain the final product. This method has been reported in the literature, and the purity and yield of the product have been optimized.
Applications De Recherche Scientifique
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory activities. Several studies have been conducted to investigate the mechanism of action of this compound and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-7-3-9(13)10(4-8(7)2)16-11(18)5-19-12-14-6-15-17-12/h3-4,6H,5H2,1-2H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHTJKRNCNYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

